molecular formula C14H25NO4 B1528095 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane CAS No. 1373028-78-4

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B1528095
CAS No.: 1373028-78-4
M. Wt: 271.35 g/mol
InChI Key: CDYKLWYIDSDHBS-UHFFFAOYSA-N
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Description

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of free amines or other functionalized derivatives.

Scientific Research Applications

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Boc-2,8-diazaspiro[4.5]decane: Similar spirocyclic structure but with different functional groups.

    Spirotetramat: Another spirocyclic compound with applications in agriculture as an insecticide.

    1,3,8-Triazaspiro[4.5]decane: Contains additional nitrogen atoms, leading to different reactivity and applications.

Uniqueness

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[45]decane is unique due to its combination of a spirocyclic structure with both oxygen and nitrogen atoms, as well as the presence of the Boc-protected amine and hydroxymethyl group

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(10-16)18-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYKLWYIDSDHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121993
Record name 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373028-78-4
Record name 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373028-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
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8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane

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